

DiSulfo-ICG Hydrazide: A Technical Guide for

Near-Infrared Imaging Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of **DiSulfo-ICG hydrazide**, a specialized near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its properties, detailed experimental protocols, and its utility in advanced imaging applications.

# Introduction to DiSulfo-ICG Hydrazide

Indocyanine green (ICG) is a tricarbocyanine dye approved by the FDA for various medical diagnostic applications, including cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its utility in near-infrared fluorescence imaging stems from its favorable spectral properties in the 700-900 nm window, a range where biological tissues exhibit minimal autofluorescence and light absorption, allowing for deeper tissue penetration.[2]

**DiSulfo-ICG hydrazide** is a derivative of ICG that has been chemically modified to enhance its utility in bioconjugation. The addition of two sulfo groups significantly increases its water solubility, a crucial factor for biological applications. The hydrazide functional group provides a reactive handle for covalent attachment to biomolecules containing aldehyde or ketone groups. This makes **DiSulfo-ICG hydrazide** an ideal candidate for labeling glycoproteins and antibodies, enabling the development of targeted fluorescent probes for a wide range of in vitro and in vivo imaging applications.



### **Core Properties of DiSulfo-ICG Hydrazide**

The physicochemical and spectral properties of **DiSulfo-ICG hydrazide** are critical for its application in near-infrared imaging. While specific quantitative data for this particular derivative can be limited, the following tables summarize the known properties based on available information for ICG and its derivatives.

**Physicochemical Properties** 

Property	Value	Reference
Chemical Formula	C45H51CIN4Na2O10S3	[3]
Appearance	Green Solid	
Solubility	Soluble in water, DMSO, and DMF	
Storage	Store at -20°C, protected from light and moisture.	[3]

**Spectral Properties** 

Property	Value	Reference
Excitation Maximum (λex)	~780 nm	[2]
Emission Maximum (λem)	~800 nm	[2]
Extinction Coefficient (ε)	~230,000 cm <sup>-1</sup> M <sup>-1</sup>	[2]
Recommended Laser Line	785 nm	

### **Experimental Protocols**

Detailed methodologies are essential for the successful application of **DiSulfo-ICG hydrazide** in research and development. The following sections provide comprehensive protocols for the conjugation of **DiSulfo-ICG hydrazide** to glycoproteins and antibodies, as well as a general protocol for in vivo imaging.

# Glycoprotein Labeling with DiSulfo-ICG Hydrazide



This protocol describes the site-specific conjugation of **DiSulfo-ICG hydrazide** to the carbohydrate moieties of glycoproteins, such as antibodies. The method involves the oxidation of cis-diol groups within the sugar chains to generate reactive aldehyde groups, which then react with the hydrazide group of the dye.[4]

#### Materials:

- Purified Glycoprotein (e.g., IgG antibody)
- DiSulfo-ICG hydrazide
- Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
- Sodium meta-periodate (NaIO<sub>4</sub>) solution (20 mM in Reaction Buffer, freshly prepared)
- Quenching Solution: Ethylene Glycol
- Anhydrous DMSO
- Purification Column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.4

#### Procedure:

- Oxidation of Glycoprotein:
  - Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
  - Add the freshly prepared 20 mM sodium meta-periodate solution to the glycoprotein solution. A typical starting point is a 10-fold molar excess of periodate to protein.
  - Incubate the reaction mixture for 30 minutes at room temperature in the dark.
  - Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10 minutes at room temperature.



- Remove excess periodate and quenching agent by purifying the oxidized glycoprotein using a desalting column equilibrated with the Reaction Buffer.
- Preparation of DiSulfo-ICG Hydrazide Solution:
  - Dissolve **DiSulfo-ICG hydrazide** in anhydrous DMSO to prepare a 10-50 mM stock solution. This should be done immediately before use.
- Conjugation Reaction:
  - Add the **DiSulfo-ICG hydrazide** stock solution to the purified oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point.
  - Incubate the reaction for 2 hours to overnight at room temperature in the dark with gentle stirring.
- Purification of the Labeled Glycoprotein:
  - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
  - Apply the conjugation reaction mixture to the column.
  - Elute the conjugate with PBS. The first colored fractions will contain the labeled glycoprotein.
  - Collect the fractions and monitor the elution profile using a spectrophotometer at 280 nm (for protein) and ~780 nm (for DiSulfo-ICG hydrazide).
  - Pool the fractions containing the purified conjugate.

#### Storage:

Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer like bovine serum albumin (BSA) and storing at -20°C or -80°C.

## In Vivo Imaging with DiSulfo-ICG Hydrazide Conjugates



This protocol provides a general guideline for in vivo near-infrared fluorescence imaging in a mouse tumor model using a **DiSulfo-ICG hydrazide**-labeled antibody.

#### Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- Purified DiSulfo-ICG hydrazide-antibody conjugate
- Sterile PBS, pH 7.4
- Anesthesia (e.g., isoflurane)
- In vivo fluorescence imaging system with appropriate laser excitation and emission filters

#### Procedure:

- Preparation of Injection Solution:
  - Dilute the **DiSulfo-ICG hydrazide**-antibody conjugate in sterile PBS to the desired final
    concentration. The optimal dose should be determined empirically, but a starting point for
    ICG conjugates is often in the range of 1-5 mg/kg body weight.[5]
- Animal Preparation:
  - Anesthetize the mouse using a suitable anesthetic agent.
  - If necessary, remove fur from the imaging area to minimize signal obstruction.
- Administration of the Conjugate:
  - Inject the prepared conjugate solution intravenously (e.g., via the tail vein). The injection volume should be appropriate for the size of the animal (typically 100-200 μL for a mouse).
- In Vivo Fluorescence Imaging:
  - Place the anesthetized mouse in the in vivo imaging system.



- Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor targeting and background clearance.
- Use an excitation wavelength around 780 nm and an emission filter centered around 810-830 nm.
- Adjust imaging parameters such as exposure time and laser power to achieve a good signal-to-noise ratio without saturating the detector.
- Image Analysis:
  - Analyze the acquired images to quantify the fluorescence intensity in the tumor region and in control tissues (e.g., muscle).
  - Calculate the tumor-to-background ratio to assess the specific targeting of the conjugate.

### **Visualizing Experimental Workflows and Pathways**

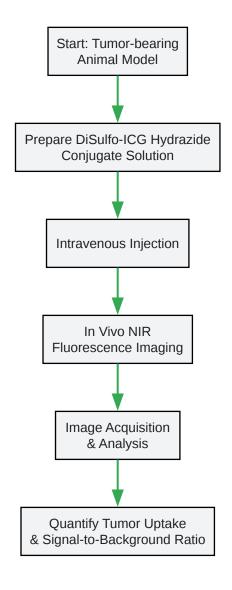
Understanding the logical flow of experiments and the biological pathways being investigated is crucial. The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the application of **DiSulfo-ICG hydrazide**.



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Caption: Workflow for labeling glycoproteins with **DiSulfo-ICG hydrazide**.

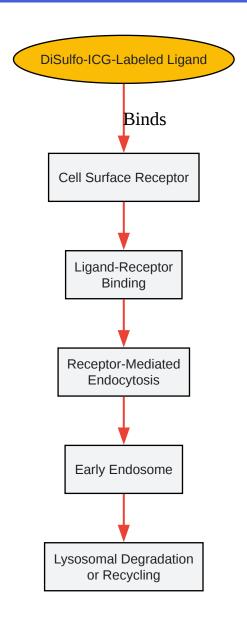




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Caption: General workflow for in vivo tumor imaging using a **DiSulfo-ICG hydrazide** conjugate.





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Caption: Simplified signaling pathway of receptor-mediated endocytosis visualized with a labeled ligand.

## **Applications in Research and Drug Development**

The unique properties of **DiSulfo-ICG hydrazide** make it a valuable tool for a variety of applications in biomedical research and pharmaceutical development.

 Targeted Cancer Imaging: By conjugating **DiSulfo-ICG hydrazide** to antibodies or other targeting moieties that specifically recognize tumor-associated antigens, researchers can develop probes for the sensitive and specific detection of cancer cells in vitro and in vivo.[6]



This can aid in early diagnosis, tumor margin delineation during surgery, and monitoring response to therapy.

- Glycoprotein Analysis: The hydrazide functionality allows for the specific labeling of glycoproteins, enabling their visualization and tracking in various biological processes. This is particularly useful for studying protein glycosylation, which plays a critical role in cell signaling, adhesion, and disease pathogenesis.[4]
- Drug Delivery and Pharmacokinetics: DiSulfo-ICG hydrazide can be used to label drug delivery vehicles, such as nanoparticles or liposomes, to track their biodistribution, tumor accumulation, and clearance in vivo. This provides valuable information for optimizing the design and efficacy of novel drug delivery systems.
- Cellular Imaging and Tracking: Labeled biomolecules can be used to visualize and track
  cellular processes in real-time, such as receptor internalization, protein trafficking, and cell
  migration.[1] The near-infrared fluorescence of **DiSulfo-ICG hydrazide** allows for imaging in
  complex biological environments with reduced background interference.

### Conclusion

**DiSulfo-ICG hydrazide** represents a significant advancement in near-infrared fluorescent probes for biomedical imaging. Its enhanced water solubility and reactive hydrazide group facilitate the development of targeted probes for a wide array of applications, from fundamental cell biology research to preclinical drug development. The detailed protocols and conceptual workflows provided in this guide serve as a valuable resource for scientists and researchers seeking to leverage the power of **DiSulfo-ICG hydrazide** in their work. As imaging technologies continue to evolve, the utility of well-characterized and versatile fluorescent probes like **DiSulfo-ICG hydrazide** will undoubtedly continue to expand.

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